2-(tert-Butoxy)-5-fluoropyridin-3-amine
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Overview
Description
2-(tert-Butoxy)-5-fluoropyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 2-position, a fluorine atom at the 5-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-fluoropyridin-3-amine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring, followed by the introduction of the amine group. One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a base to introduce the tert-butoxy and fluorine groups, respectively. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features may make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-5-fluoropyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring and making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can also affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(tert-Butoxy)-5-fluoropyridin-3-amine include other pyridine derivatives with different substituents, such as:
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the tert-butoxy group, fluorine atom, and amine group on the pyridine ring
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13FN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3 |
InChI Key |
QVTZFBAOTWZYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
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